Lipophilicity (cLogP) Shift vs. Unsubstituted Core Analog
Using the canonical algorithmic approaches employed in drug discovery, the target compound's predicted partition coefficient (cLogP) is estimated to be approximately 1.35 (ChemAxon consensus) or 1.22 (XLogP3) [1]. This represents an increase of ~1.1–1.5 log units compared to the unsubstituted core analog Azetidin-3-yl(pyrrolidin-1-yl)methanone, which has a predicted cLogP of ~0.1 [2]. This difference is a direct consequence of the dual alkoxy substitution and is predictive of enhanced membrane permeability.
| Evidence Dimension | Predicted lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ~1.22–1.35 |
| Comparator Or Baseline | Azetidin-3-yl(pyrrolidin-1-yl)methanone (CAS 1257293-99-4): cLogP ~0.1 |
| Quantified Difference | Δ cLogP ≈ +1.1 to +1.5 |
| Conditions | Computational prediction using fragment-based or atom-based methods (XLogP3, ChemAxon); not experimentally determined. |
Why This Matters
A cLogP shift of >1 log unit is a significant driver of ADME properties, directly informing the selection of this compound over the unsubstituted analog for assays where membrane penetration is critical.
- [1] Calculated using PubChem XLogP3 algorithm and ChemAxon consensus model via Chemicalize platform. Exact value may vary by software. View Source
- [2] Calculated using ChemAxon consensus model for Azetidin-3-yl(pyrrolidin-1-yl)methanone (CAS 1257293-99-4). View Source
